molecular formula C14H9NO2 B085984 2-Aminoanthraquinone CAS No. 117-79-3

2-Aminoanthraquinone

Cat. No. B085984
CAS RN: 117-79-3
M. Wt: 223.23 g/mol
InChI Key: XOGPDSATLSAZEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminoanthraquinone involves systematic methods that allow for the creation of a variety of compounds. This process is crucial for generating compounds that have specific and desired properties for various applications (Gouda et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-aminoanthraquinone is characterized by certain photophysical properties, including its behavior in different solvents. These properties are influenced by the molecular conformation, which varies depending on the solvent used and the structural changes in the molecule (Yatsenko et al., 2000).

Chemical Reactions and Properties

2-Aminoanthraquinone exhibits unusual reactivity in copper-catalyzed multicomponent reactions. These reactions can lead to novel compounds with significant optical properties, such as fluorescent materials. Understanding these reactions is key to exploring the potential applications of 2-aminoanthraquinone in various fields (Periyaraja et al., 2013).

Physical Properties Analysis

The physical properties of 2-aminoanthraquinone are significant in various analytical methods. For instance, electroanalytical methods have been developed to determine trace amounts of this compound in mixed aqueous-methanol media. These methods are based on the reduction of anthraquinone and highlight the importance of understanding the physical properties of 2-aminoanthraquinone for analytical applications (Pecková et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-aminoanthraquinone are crucial for its applications in various fields. These properties, such as the ability to form stable complexes with metals, are essential for developing chemosensors and molecular logic devices. The versatility in chemical behavior makes 2-aminoanthraquinone a valuable compound in material science and chemistry (Kaur & Kumar, 2012).

Scientific Research Applications

  • Antimalarial and Xanthine Oxidase Inhibition : 2-Aminoanthraquinone has been found to exhibit significant antimalarial activity and xanthine oxidase inhibitory properties, indicating potential for therapeutic applications in malaria treatment and gout management (Rauf et al., 2016).

  • Intermediate in Heterocyclic Synthesis : This compound is important as an intermediate in synthesizing various heterocyclic systems, which are crucial in developing pharmaceuticals and other synthetically useful compounds (Gouda et al., 2010).

  • Electroanalytical Applications : 2-Aminoanthraquinone is used in electroanalytical methods for determining trace amounts in various media, demonstrating its utility in analytical chemistry (Pecková et al., 2007).

  • Carcinogenicity Studies : Research has shown that 2-Aminoanthraquinone may have carcinogenic effects, particularly in causing hepatocellular carcinomas and malignant hematopoietic lymphomas in experimental models (National Cancer Institute, 1978).

  • Antibacterial Properties : Derivatives of 2-Aminoanthraquinone have been synthesized and evaluated for antibacterial activity, indicating potential use in developing new antibacterial agents (Khan et al., 2016).

  • Genotoxicity Analysis : Studies on aminoanthraquinone derivatives have explored their genotoxic effects, contributing to our understanding of drug toxicity and potential therapeutic applications (Au et al., 1981).

  • Cytotoxicity in Cancer Research : Aminoanthraquinone derivatives have shown cytotoxic activity against various cancer cell lines, suggesting their potential in cancer treatment (Nor et al., 2013).

  • Nephrotoxicity Studies : 2-Aminoanthraquinone has been shown to induce nephrotoxic effects in animal models, contributing to toxicological studies and safety assessments (Baker et al., 1975).

  • Ligand in NMDA Receptor Modulation : It has been identified as a potential modulator of N-methyl-D-aspartate (NMDA) receptor function, indicating its use in neurological research (Bence et al., 2000).

  • Drug-Metabolizing Enzyme Alteration : Feeding of 2-aminoanthraquinone to rats altered the activity of various drug-metabolizing enzymes, suggesting its impact on drug metabolism and pharmacokinetics (Ramanathan et al., 1981).

Mechanism of Action

Target of Action

2-Aminoanthraquinone has been studied for its antimalarial and xanthine oxidase inhibitor potential . The primary targets of this compound are the Plasmodium falciparum , a protozoan parasite responsible for the most virulent form of malaria, and the xanthine oxidase enzyme , which plays a key role in the metabolism of purines in the body .

Mode of Action

The compound interacts with its targets in a concentration-dependent manner. It demonstrates marked antimalarial activity, with a maximum effect of 89.06% and an IC50 of 34.17 µM . Regarding xanthine oxidase inhibitor activity, it evokes a significant effect with 57.45% activity and an IC50 value of 81.57.19µM .

Biochemical Pathways

Anthraquinones, the class of compounds to which 2-aminoanthraquinone belongs, are known to inhibit cancer progression by targeting essential cellular proteins . They are involved in various antitumor activities, including the inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumor angiogenesis .

Pharmacokinetics

Anthraquinones are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . The absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . A fluctuation in blood concentration and two absorption peaks of anthraquinones may result from the hepato-intestinal circulation, reabsorption, and transformation . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

The molecular and cellular effects of 2-Aminoanthraquinone’s action are primarily seen in its antimalarial and xanthine oxidase inhibitory activity. It demonstrates a marked concentration-dependent antimalarial activity . In terms of xanthine oxidase inhibition, it evokes a significant effect, potentially impacting the metabolism of purines in the body .

Action Environment

The action, efficacy, and stability of 2-Aminoanthraquinone can be influenced by various environmental factors. For instance, it is practically insoluble in water and diethyl ether, slightly soluble in ethanol, and soluble in chloroform, benzene, and acetone . This solubility profile can impact its bioavailability and distribution in the body. Furthermore, it decomposes at its melting point, which could affect its stability under certain conditions .

Safety and Hazards

When 2-aminoanthraquinone is heated to decomposition, it emits toxic fumes of nitrogen oxides . The primary route of potential human exposure to this chemical is dermal contact . Acute exposure of humans to 2-aminoanthraquinone can cause irritation of the eyes and skin . It is reasonably anticipated to be a human carcinogen . Safety data sheets recommend obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

A series of aminoanthraquinone organic dyes have been shown to promote the efficiency for visible light-driven CO2 reduction to CO when coupled with an Fe porphyrin catalyst . This suggests potential future directions for the use of 2-Aminoanthraquinone in the field of photocatalysis . Additionally, anthraquinone-grafted carbons synthesized using 2-aminoanthraquinone have been suggested for use in environmental sensors .

properties

IUPAC Name

2-aminoanthracene-9,10-dione
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InChI

InChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2
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InChI Key

XOGPDSATLSAZEK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N
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Molecular Formula

C14H9NO2
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DSSTOX Substance ID

DTXSID6020068
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Molecular Weight

223.23 g/mol
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Physical Description

2-aminoanthraquinone appears as red needle-like crystals or dark brown granular solid. (NTP, 1992), Red or orange-brown solid; [HSDB] Orange-brown powder; [MSDSonline], RED OR ORANGE-BROWN SOLID IN VARIOUS FORMS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Flash Point

283 °C, 283 °C closed cup, 283 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroform, In water, 0.16 mg/L at 25 °C, Solubility in water: very poor
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Vapor Pressure

5.0X10-11 mm Hg at 25 °C, Vapor pressure, Pa at 180 °C: 1.3
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Product Name

2-Aminoanthraquinone

Color/Form

Red needles from alcohol, acetic acid, Red or orange-brown needles

CAS RN

117-79-3
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Melting Point

577 to 583 °F (NTP, 1992), 304.5 °C, 302 °C
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Synthesis routes and methods I

Procedure details

A 160 ml. electromagnetically stirred autoclave was charged with 2.53 g (0.01 mole) of 2-nitroanthraquinone, 52 g (0.052 mole) of a 4% aqueous solution of sodium hydroxide, and 0.07 g of Raney nickel, and the 2-nitroanthraquinone was hydrogenated at room temperature and a pressure of 6 to 3 Kg/cm2.G with stirring. The reaction was stopped in 6 hours with the absorption of 0.04 mole of hydrogen. The inside of the reactor was purged with nitrogen, and the reaction mixture was filtered in a stream of nitrogen to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours to afford 2.1 g of high purity 2-aminoanthraquinone.
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 g (0.01 mole) of 2-nitroanthraquinone (purity above 99%) containing about 10% of particles having a particle diameter of more than 100 microns was placed in a 200 ml. electromagnetically stirred autoclave together with 25 g of small glass balls each with a diameter of 1 mm, 75 g of water and 0.025 g of 5% palladium-carbon. The inside of the autoclave was purged with hydrogen, and then, the 2-nitroanthraquinone was hydrogenated with stirring at a temperature of 100° C. and a pressure of 2 to 6 Kg/cm2.G. The reaction proceeded smoothly, and stopped in 4 hours with the absorption of a theoretical amount of hydrogen. The reaction mixture was filtered, and the 22 g of conc. sulfuric acid was added to the filtrate mass to dissolve the reaction product. Then, the catalyst and the small glass balls were separated by filtration. The filtrate was diluted with water. The precipitated crystals were collected by filtration to afford 2.2 g of 2-aminoanthraquinone. The purity of the product was 99%, and its yield was almost quantitative.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
small glass
Quantity
25 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.025 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoanthraquinone
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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of 2-Aminoanthraquinone?

A1: 2-Aminoanthraquinone has the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. Spectroscopically, it exhibits characteristic peaks in various techniques:

    Q2: How does 2-Aminoanthraquinone perform under various conditions, and what are its applications based on this performance?

    A2: 2-Aminoanthraquinone demonstrates stability under a range of conditions, making it suitable for various applications:

    • Dye Industry: Its stability to light and heat makes it a valuable precursor for producing dyes with desirable fastness properties [].
    • Electrochemical Applications: It can be incorporated into polymer films for electrode modification, demonstrating stability during electrochemical processes [, ].

    Q3: Are there specific materials that 2-Aminoanthraquinone shows good compatibility with?

    A3: Research indicates good compatibility with:

    • Graphene: Forms stable composites with graphene hydrogels, enhancing their performance in supercapacitor electrodes [].
    • Polymers: Can be incorporated into poly(amide-urea)s, enhancing thermal stability and solubility [].

    Q4: Does 2-Aminoanthraquinone exhibit any catalytic properties?

    A4: While not a traditional catalyst, research shows it can act as a redox mediator:

    • Reduction of 4-Nitrophenol: When anchored to activated carbon fibers, 2-Aminoanthraquinone enhances the reduction of 4-Nitrophenol to 4-Aminophenol [].

    Q5: Have there been computational studies on 2-Aminoanthraquinone?

    A5: Yes, computational methods have been employed to understand its properties:

    • Molecular Orbital Studies: Huckel and CNDO/2 calculations have been used to predict the reactivity and regioselectivity of 2-Aminoanthraquinone in electrophilic substitution reactions [].

    Q6: How do structural modifications of 2-Aminoanthraquinone affect its properties?

    A6: Substitutions on the anthraquinone ring significantly influence its properties:

    • Position of Amino Group: The position of the amino group impacts its reactivity, with 1-Aminoanthraquinone and 2-Aminoanthraquinone exhibiting distinct behaviors [, , ].
    • Additional Substituents: The presence and nature of additional substituents like methyl, nitro, or halogen groups can alter its carcinogenicity and target organ specificity [].

    Q7: What is known about the stability of 2-Aminoanthraquinone and strategies to improve its formulation?

    A7: While generally stable, specific formulation strategies are employed depending on the application:

    • Dye Synthesis: Specific reaction conditions and purification steps are crucial to obtain high-purity 2-Aminoanthraquinone for dye synthesis [].

    Q8: What are the toxicological properties and safety concerns associated with 2-Aminoanthraquinone?

    A8: Research indicates potential toxicity:

    • Carcinogenicity: 2-Aminoanthraquinone has been identified as a potential carcinogen in animal studies, primarily affecting the liver [, , , ].
    • Nephrotoxicity: Studies in rats show that it can cause kidney damage, particularly in females [, , ].
    • Genotoxicity: It has shown positive results in some genotoxicity assays [, ].

    Q9: Which analytical methods are commonly used to characterize and quantify 2-Aminoanthraquinone?

    A9: Several analytical techniques are employed:

    • Chromatography: High-performance liquid chromatography (HPLC) is used for separation and quantification [, ].
    • Spectroscopy: UV-Vis spectroscopy is commonly used for detection and quantification due to its strong absorbance properties [].
    • Mass Spectrometry: Tandem mass spectrometry coupled with chromatography is used for identification and structural elucidation [].
    • Electrochemistry: Electrochemical methods like voltammetry and polarography are used for detection and quantification, leveraging its redox properties [, ].

    Q10: What is the environmental impact of 2-Aminoanthraquinone, and are there degradation pathways?

    A10: Limited information is available regarding its environmental fate and degradation:

    • Adsorption: Eggshell powder has been investigated as a potential adsorbent for removing 2-Aminoanthraquinone from aqueous solutions [].
    • Photodecomposition: It is known to undergo photodecomposition, but detailed pathways and products require further investigation [].

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